Propanenitrile, 3-[(1-methylethyl)phenylamino]-
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Overview
Description
Propanenitrile, 3-[(1-methylethyl)phenylamino]- is an organic compound with the molecular formula C12H16N2. It is also known by other names such as N-(2-Cyanoethyl)-N-isopropylaniline. This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a phenylamino group substituted at the third position. It is commonly used as an intermediate in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-[(1-methylethyl)phenylamino]- can be synthesized through several methods. One common synthetic route involves the reaction of aniline with acrylonitrile in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the aniline nucleophilically attacking the acrylonitrile to form the desired product.
Industrial Production Methods
In industrial settings, the production of Propanenitrile, 3-[(1-methylethyl)phenylamino]- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as Lewis acids or bases may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-[(1-methylethyl)phenylamino]- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenylamino group.
Scientific Research Applications
Propanenitrile, 3-[(1-methylethyl)phenylamino]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[(1-methylethyl)phenylamino]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, while the phenylamino group can engage in hydrogen bonding and π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-(phenylamino)-: Similar structure but lacks the isopropyl group.
Propanenitrile, 3-(methylamino)-: Contains a methyl group instead of the phenyl group.
Propanenitrile, 3-(ethylamino)-: Contains an ethyl group instead of the phenyl group.
Uniqueness
Propanenitrile, 3-[(1-methylethyl)phenylamino]- is unique due to the presence of both the isopropyl and phenylamino groups, which confer distinct chemical and physical properties
Properties
CAS No. |
10155-17-6 |
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Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-(N-propan-2-ylanilino)propanenitrile |
InChI |
InChI=1S/C12H16N2/c1-11(2)14(10-6-9-13)12-7-4-3-5-8-12/h3-5,7-8,11H,6,10H2,1-2H3 |
InChI Key |
TZDBPMHFGDTQND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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